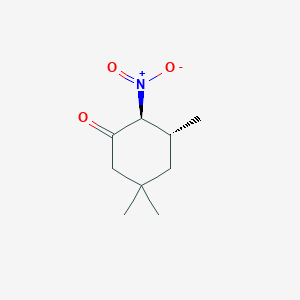
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound is characterized by its cyclohexanone core, substituted with three methyl groups and a nitro group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one typically involves the nitration of a suitable cyclohexanone derivative. One common method is the nitration of 3,5,5-trimethylcyclohexanone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: (2S,3R)-3,5,5-Trimethyl-2-aminocyclohexan-1-one.
Oxidation: Various nitroso derivatives.
Substitution: Corresponding substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of (2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-Tartaric Acid: Another chiral compound with two stereogenic centers, used in stereochemistry studies.
(2R,3R)-2,3-Dibromobutane: A stereoisomer with similar structural features but different functional groups.
Uniqueness
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
74609-82-8 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(2S,3R)-3,5,5-trimethyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C9H15NO3/c1-6-4-9(2,3)5-7(11)8(6)10(12)13/h6,8H,4-5H2,1-3H3/t6-,8+/m1/s1 |
Clave InChI |
BMLDIOZTYLEOBJ-SVRRBLITSA-N |
SMILES isomérico |
C[C@@H]1CC(CC(=O)[C@H]1[N+](=O)[O-])(C)C |
SMILES canónico |
CC1CC(CC(=O)C1[N+](=O)[O-])(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


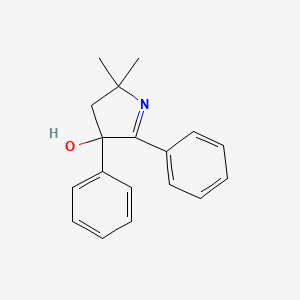
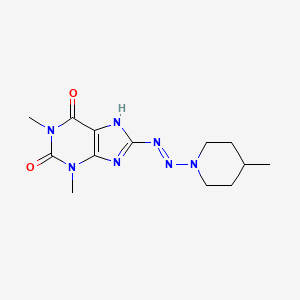

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
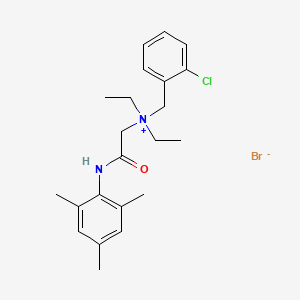
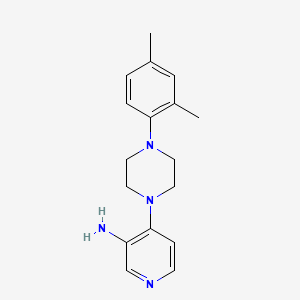

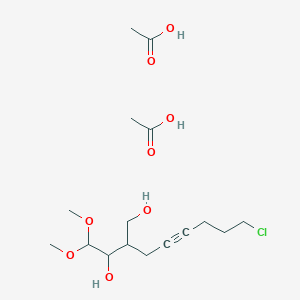
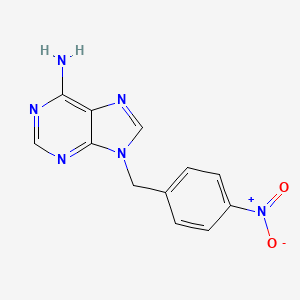

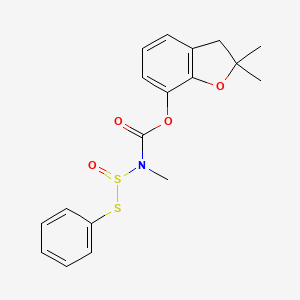
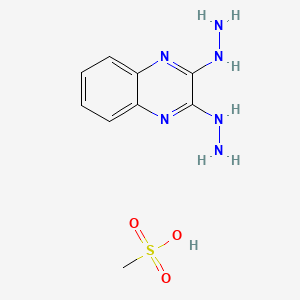
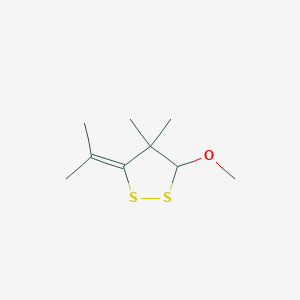
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
